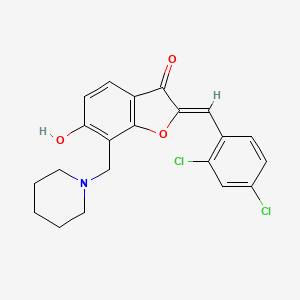

(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Description

(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configured benzylidene moiety at the C2 position, a hydroxyl group at C6, and a piperidin-1-ylmethyl substituent at C5.

Properties

Molecular Formula |

C21H19Cl2NO3 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |

InChI |

InChI=1S/C21H19Cl2NO3/c22-14-5-4-13(17(23)11-14)10-19-20(26)15-6-7-18(25)16(21(15)27-19)12-24-8-2-1-3-9-24/h4-7,10-11,25H,1-3,8-9,12H2/b19-10- |

InChI Key |

LGPDWRIMQWEPRA-GRSHGNNSSA-N |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)Cl)Cl)/C3=O)O |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)Cl)Cl)C3=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Notes:

- Lipophilicity: The 2,4-dichlorophenyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to analogs with electron-withdrawing groups (e.g., 4-cyano in 11b, logP ~2.8) .

- Solubility : The piperidin-1-ylmethyl group in the target compound may enhance aqueous solubility at acidic pH due to protonation of the tertiary amine, whereas analogs like 11b (nitrile substituent) exhibit lower solubility .

- Synthetic Routes: The target compound’s benzylidene moiety is synthesized via Knoevenagel condensation (common in benzofuran derivatives), similar to methods in (e.g., refluxing aldehydes with acetic anhydride/sodium acetate) .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.